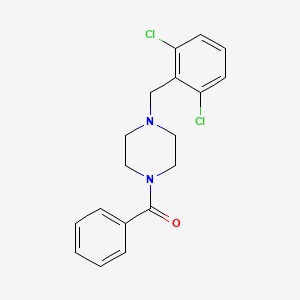
1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as FBFP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FBFP is a pyrimidine derivative that possesses a unique molecular structure, making it an attractive candidate for research in medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not yet fully understood. However, it is believed to exert its effects through the inhibition of specific enzymes and proteins involved in cellular processes. 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione may alter the expression of genes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a range of biochemical and physiological effects. In cancer cells, 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits cell growth and induces apoptosis, or programmed cell death. 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to inhibit the replication of the hepatitis C virus, suggesting a potential use in antiviral therapy. Additionally, 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to act as a fluorescent probe, allowing for the visualization of specific cellular components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. Additionally, 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have low toxicity and is generally well-tolerated in vitro. However, there are also limitations to the use of 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione in laboratory experiments. Its mechanism of action is not yet fully understood, which may limit its potential applications. Additionally, the synthesis of 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex process that requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential avenue is the investigation of 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione as a potential therapy for cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione and its effects on cellular processes. 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione may also have potential applications as a fluorescent probe for imaging studies. Further research in these areas may lead to the development of novel therapies and diagnostic tools.
Métodos De Síntesis
1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a multi-step process, starting from the reaction of 4-fluorobenzylamine and ethyl acetoacetate, followed by cyclization and condensation reactions. The final product is obtained after purification by recrystallization. The synthesis of 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex process that requires expertise in organic chemistry and specialized equipment.
Aplicaciones Científicas De Investigación
1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has shown promising results in various scientific research studies. It has been investigated for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells in vitro. 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied for its antiviral activity, particularly against the hepatitis C virus. Additionally, 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been explored for its potential use as a fluorescent probe for imaging applications.
Propiedades
IUPAC Name |
(5Z)-1-[(4-fluorophenyl)methyl]-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O4/c17-11-5-3-10(4-6-11)9-19-15(21)13(14(20)18-16(19)22)8-12-2-1-7-23-12/h1-8H,9H2,(H,18,20,22)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBQAJDQFPQSDV-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-ethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5773969.png)

![N-(2-methylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5773979.png)
![N-(3,4-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5773986.png)
![2-[(3-bromo-4-methoxybenzyl)thio]-4,5-dihydro-1H-imidazole](/img/structure/B5773988.png)

![N,N-dimethyl-N'-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imidoformamide](/img/structure/B5774003.png)

![2-({[(2-furylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5774018.png)
![5-methyl-N-[3-(N-{[2-(2-thienyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B5774019.png)
![methyl 4-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]benzoate](/img/structure/B5774022.png)

![4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B5774045.png)